(S)-3-hydroxy-L-glutamic acid

Neuropharmacology Stereospecificity Glutamate receptor pharmacology

(S)-3-Hydroxy-L-glutamic acid (CAS 50896-27-0; also designated L-erythro-3-hydroxyglutamic acid, erythro-L-BHGA) is a non-proteinogenic, chiral α-amino dicarboxylic acid belonging to the hydroxyglutamic acid family. It is defined by the (2S,3S) absolute configuration—retaining the L-configuration at C-2 while bearing a hydroxyl group at the C-3 position in the erythro orientation.

Molecular Formula
Molecular Weight 131.13
Cat. No. B1578964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-hydroxy-L-glutamic acid
Molecular Weight131.13
Structural Identifiers
SMILESC(C(C(C(=O)O)N)O)C(=O)O
InChIInChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Hydroxy-L-glutamic Acid: Identity, Stereochemical Purity, and Baseline for Scientific Procurement


(S)-3-Hydroxy-L-glutamic acid (CAS 50896-27-0; also designated L-erythro-3-hydroxyglutamic acid, erythro-L-BHGA) is a non-proteinogenic, chiral α-amino dicarboxylic acid belonging to the hydroxyglutamic acid family. It is defined by the (2S,3S) absolute configuration—retaining the L-configuration at C-2 while bearing a hydroxyl group at the C-3 position in the erythro orientation [1]. With a molecular formula of C₅H₉NO₅ and a monoisotopic mass of 163.04807 Da, it is a structural derivative of L-glutamic acid and exists as one of four possible 3-hydroxyglutamic acid stereoisomers [2]. The compound occurs naturally as a biosynthetic intermediate in ibotenic acid production in Amanita muscaria (though the IboH enzyme produces the (3R)-epimer) and as the L-erythro-3-hydroxyglutamyl residue in kutzneride antifungal depsipeptides, where it is incorporated by the dedicated hydroxylase KtzP [3][4]. Its primary procurement value lies in its defined single-isomer identity, which is critical for stereospecific pharmacological studies and as a protected chiral building block in peptide synthesis.

Why (S)-3-Hydroxy-L-glutamic Acid Cannot Be Replaced by Generic 3-Hydroxyglutamic Acid or Its Stereoisomers


Generic '3-hydroxyglutamic acid' is an ambiguous descriptor encompassing four stereoisomers (erythro-L, threo-L, erythro-D, and threo-D) that display profoundly divergent pharmacological activities, as demonstrated by direct electrophysiological comparisons on identified molluscan neurons [1]. The L-erythro isomer is the most potent across multiple neuronal subtypes, while the corresponding D-isomers are virtually inactive, and the L-threo isomer is 3- to 10-fold weaker depending on the neuron tested [1]. Furthermore, the biosynthetic enzyme KtzP stereospecifically produces L-erythro-3-hydroxyglutamic acid for kutzneride assembly, while the ibotenic acid pathway hydroxylase IboH generates exclusively the (3R)-epimer—meaning that procurement of an undefined stereoisomeric mixture confounds enzymological, pharmacological, and biosynthetic investigations [2][3]. Even within L-glutamic acid analogs, (S)-3-hydroxy-L-glutamic acid is approximately 10-fold more potent than the parent neurotransmitter L-glutamate itself in eliciting neuronal responses, underscoring that the 3-hydroxyl substitution combined with erythro stereochemistry confers unique pharmacodynamic properties not recapitulated by the parent amino acid or its other hydroxylated regioisomers [4].

Quantitative Differentiation Evidence for (S)-3-Hydroxy-L-glutamic Acid vs. Closest Analogs and Stereoisomers


Stereoisomer-Dependent Neuronal Inhibitory Potency: Erythro-L-BHGA vs. Threo-L-BHGA vs. D-Isomers on Identified Molluscan Giant Neurons

In a direct head-to-head comparison of all four 3-hydroxyglutamic acid stereoisomers on six identifiable giant neurons of the African giant snail (Achatina fulica), the target compound erythro-L-BHGA ((S)-3-hydroxy-L-glutamic acid) was the most potent inhibitory isomer on the PON and VIN neurons, with an effective potency quotient (EPQ) of 1.0 and a minimum effective concentration (MEC) of 3 × 10⁻⁵ M. The threo-L diastereomer was 3- to 10-fold weaker (EPQ 0.3–0.1), while both D-isomers were nearly inactive (EPQ < 0.03). By comparison, L-glutamic acid at 10⁻³ M—a 33-fold higher concentration—was only marginally effective (EPQ 0.1–0.0) [1]. This establishes that stereochemistry at both C-2 and C-3 governs pharmacological activity, with the L-erythro configuration being the strict requirement for high-potency neuronal modulation.

Neuropharmacology Stereospecificity Glutamate receptor pharmacology

Critical Concentration Threshold for PON Neuron Inhibition: 30- to 100-Fold Separation Between Erythro-L-BHGA and Threo-L-BHGA

Independent studies on the periodically oscillating neuron (PON) of Achatina fulica established that the critical concentration of erythro-L-BHGA required to produce an inhibitory effect via bath application is 10⁻⁶ to 3 × 10⁻⁶ kg/L (equivalent to approximately 6–18 μM). In contrast, threo-L-BHGA required 3 × 10⁻⁵ to 10⁻⁴ kg/L (approximately 180–600 μM) to elicit a comparable response [1][2]. This represents a 30- to 100-fold difference in threshold concentration between the two L-diastereomers. L-glutamic acid, D-glutamic acid, and allo-γ-hydroxy-L-glutamic acid produced no effect even at 10⁻⁴ kg/L, confirming that the combination of L-configuration at C-2 and erythro-hydroxylation at C-3 is uniquely required for high-affinity interaction at this neuronal site [1].

Electrophysiology Inhibitory neurotransmission Glutamate analog pharmacology

Potency Relative to Native L-Glutamate: 10-Fold Enhancement Conferred by Erythro-3-Hydroxyl Substitution

In voltage-clamp experiments on snail neurons, β-hydroxy-L-glutamic acid (BHGA, specified as the erythro-L form) elicited an inward current that exhibited approximately 10-fold greater potency than the endogenous neurotransmitter L-glutamic acid. The BHGA-induced current was sodium-dependent and resistant to blockade by DL-2-amino-5-phosphonovaleric acid or kynurenic acid, indicating a receptor interaction profile distinct from classical NMDA or broad-spectrum ionotropic glutamate receptor antagonism. In radioligand binding assays, BHGA also displayed a binding affinity profile to glutamate receptors that differed from other agonists including NMDA, quisqualic acid, and kainic acid [1]. This demonstrates that the 3-hydroxyl modification in the erythro configuration does not merely mimic glutamate but creates a pharmacologically distinct entity with enhanced potency and altered receptor selectivity.

Glutamate receptor pharmacology Structure-activity relationship Voltage-clamp electrophysiology

Biosynthetic Enzyme Stereospecificity: KtzP Produces L-Erythro-3-Hydroxyglutamate; IboH Produces the Opposite (3R)-Epimer

Two distinct nonheme iron/α-ketoglutarate-dependent dioxygenases catalyze the C-3 hydroxylation of L-glutamic acid with opposite stereochemical outcomes. KtzP from the kutzneride biosynthetic gene cluster in Kutzneria sp. 744 stereospecifically produces L-erythro-3-hydroxyglutamic acid (the (2S,3S) or (S)-3-hydroxy-L-glutamic acid isomer), which is subsequently incorporated into antifungal hexadepsipeptides [1]. In contrast, IboH from Amanita muscaria produces exclusively (3R)-3-hydroxy-L-glutamate (the threo-L isomer), which serves as the committed precursor for ibotenic acid and muscimol biosynthesis [2]. This orthogonal stereochemical outcome means that (S)-3-hydroxy-L-glutamic acid is the relevant substrate for kutzneride-type biosynthetic pathway studies, while the (R)-epimer is required for ibotenic acid pathway investigations. Procurement of the incorrect epimer would entirely misrepresent the biosynthetic route under study.

Natural product biosynthesis Enzyme stereospecificity Nonribosomal peptide synthetase

Synthetic Accessibility and Diastereomeric Ratio: Chemoenzymatic Route Delivers (2S,3S) Isomer with Defined Epimeric Purity

A chemoenzymatic synthesis starting from a malonic semialdehyde derivative uses L-threonine aldolase from E. coli to generate a 6:4 epimeric mixture of β-hydroxyglutamic acid precursors, with the enzyme selectively establishing the (S)-configuration at C-2. The C-3 epimers are then separated via diastereoselective acylation catalyzed by lipase PS, enabling isolation of both the (2S,3S) and (2S,3R) forms [1]. Separately, a synthetic route from L-serine via an N-protected trilithium salt yields 3-hydroxyglutamic acid as the monoammonium salt with a (2S,3R):(2S,3S) ratio of 94:6, or as the hydrochloride with a ratio exceeding 98:2 favoring the (2S,3R) isomer [2]. Consequently, synthetic routes optimized for the (2S,3R) isomer do not efficiently deliver the (2S,3S) target—the desired (S)-3-hydroxy-L-glutamic acid requires either the lipase-mediated separation approach or alternative stereoselective routes employing L-malic acid-derived chirons [2]. This synthetic divergence has direct implications for procurement cost, availability, and enantiomeric purity specifications.

Chiral synthesis Chemoenzymatic resolution Protected amino acid building blocks

Hydroxyglutamate Decarboxylase Substrate Stereospecificity: Differential Processing of 3-Hydroxy-L-glutamate Epimers

Hydroxyglutamate decarboxylase (EC 4.1.1.16) catalyzes the PLP-dependent decarboxylation of 3-hydroxy-L-glutamate to 4-amino-3-hydroxybutanoate and CO₂. While specific kinetic parameters (Kₘ, k_cat) for the individual epimers are not reported in the primary enzyme entry, the enzyme commission classifies the reaction specifically on 3-hydroxy-L-glutamate with the (3R) designation, and related decarboxylases show marked stereochemical preference—for instance, the structurally related γ-hydroxyglutamate decarboxylase processes only the threo isomer of γ-hydroxy-L-glutamate while the erythro isomer is enzymatically inactive [1][2]. This class-level pattern indicates that the C-3 stereochemistry is a critical determinant of substrate recognition by PLP-dependent decarboxylases acting on hydroxylated glutamate derivatives. Researchers should verify epimer identity when using 3-hydroxyglutamic acid as a decarboxylase substrate, as the kinetic competence of (S)-3-hydroxy-L-glutamic acid versus its (3R)-epimer has not been systematically characterized.

Enzyme substrate specificity Decarboxylase Pyridoxal phosphate-dependent enzymes

High-Value Research and Industrial Application Scenarios for (S)-3-Hydroxy-L-glutamic Acid


Stereospecific Pharmacological Profiling of Glutamate-Sensitive Neuronal Populations

In neuropharmacology laboratories characterizing glutamate receptor subtypes or identifying novel glutamate-sensitive neurons, (S)-3-hydroxy-L-glutamic acid serves as a stereochemically defined, high-potency probe. Direct comparative data demonstrate that it exhibits an MEC of 3 × 10⁻⁵ M and an EPQ of 1.0 on PON and VIN neurons, representing a 3- to 10-fold potency advantage over the threo-L isomer and >30-fold advantage over D-isomers [1]. Its ~10-fold greater potency compared to L-glutamate and its distinct sensitivity to Na⁺-free versus Ca²⁺-free conditions make it a valuable tool for discriminating between glutamate receptor-mediated and other cation channel-mediated responses [2]. Experimental designs that require precise dose-response relationships or receptor subtype deconvolution cannot tolerate the potency variability introduced by undefined stereoisomeric mixtures.

Kutzneride-Type Nonribosomal Peptide Biosynthetic Pathway Reconstitution

The KtzP hydroxylase stereospecifically installs the L-erythro-3-hydroxyglutamyl residue into kutzneride antifungal depsipeptides [3]. In vitro reconstitution of the kutzneride assembly line—whether for mechanistic studies of NRPS C-A-PCP-TE domains, substrate tolerance engineering, or production of novel depsipeptide analogs—requires the authentic (2S,3S)-configured building block. Substitution with the (2S,3R)-epimer (the IboH product) or a racemic mixture would generate non-natural congeners that may lack antifungal activity or confound structure-activity relationship interpretation [4]. The demonstrated stereospecificity of the KtzP/KtzO enzyme pair means that only (S)-3-hydroxy-L-glutamic acid matches the native biosynthetic intermediate.

Orthogonally Protected Chiral Building Block for Complex Peptide Synthesis

Protected derivatives of (S)-3-hydroxy-L-glutamic acid—particularly N-Boc, O-acetyl, or dibenzyl ester forms—function as dense chirons bearing two stereogenic centers (C-2 and C-3) plus differentiated α-carboxyl, γ-carboxyl, and β-hydroxyl functional groups [5]. This orthogonal protection profile enables selective incorporation into complex peptides where the 1,2-aminohydroxy motif serves as a pharmacophore or hydrogen-bonding element. The synthetic accessibility gap between the (2S,3S) and (2S,3R) epimers—with L-serine-based routes strongly favoring the latter—means that procurement of pre-formed, stereochemically verified (S)-3-hydroxy-L-glutamic acid significantly reduces in-house synthetic burden and epimer separation steps [5].

Hydroxyglutamate Decarboxylase Substrate Specificity and Enzyme Mechanism Studies

For biochemical characterization of PLP-dependent hydroxyglutamate decarboxylase (EC 4.1.1.16), the defined (S)-3-hydroxy-L-glutamic acid provides a single-epimer substrate to determine whether this enzyme, like the related γ-hydroxyglutamate decarboxylase, discriminates between threo and erythro isomers [6]. The absence of published kinetic constants for individual epimers represents a research gap; systematic comparison of (2S,3S)- versus (2S,3R)-3-hydroxy-L-glutamate as substrates would resolve whether the enzyme follows the class-level pattern of strict epimer specificity observed for other hydroxylated glutamate decarboxylases [6]. This application requires single-isomer material of verified configuration to generate interpretable kinetic data.

Quote Request

Request a Quote for (S)-3-hydroxy-L-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.